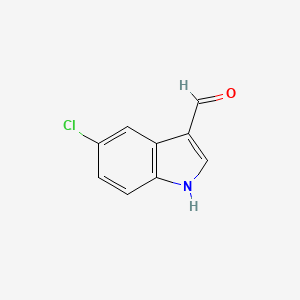

5-Chloroindole-3-carboxaldehyde

説明

Significance of the Indole (B1671886) Scaffold in Pharmaceutical Chemistry

The indole scaffold, a fused bicyclic structure composed of a benzene (B151609) ring and a pyrrole (B145914) ring, is a privileged motif in pharmaceutical chemistry. wisdomlib.orgnih.gov This structural framework is present in numerous natural products, alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the indole nucleus allows for the synthesis of diverse derivatives with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govijrpc.com Its ability to interact with various biological targets has made it a focal point in drug discovery and development. ijpsr.com

Overview of Indole-3-carboxaldehyde (B46971) Derivatives and Their Biological Relevance

Indole-3-carboxaldehyde and its derivatives are key intermediates in the preparation of biologically active compounds. researchgate.net These molecules are precursors for the synthesis of various heterocyclic compounds due to the reactivity of their carbonyl group, which readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net Derivatives of indole-3-carboxaldehyde have demonstrated a wide range of biological activities, including antifungal, anti-inflammatory, anti-leishmanial, anticancer, antibacterial, and anti-HIV properties. wikipedia.orgnih.gov For instance, certain derivatives are involved in plant defense mechanisms as phytoalexins. nih.gov The structural modifications of the indole-3-carboxaldehyde scaffold have led to the discovery of potent therapeutic agents. nih.govaku.edu.tr

Specific Role of Halogenation, particularly Chlorination, in Indole Compounds for Enhanced Activity

The introduction of halogen atoms, such as chlorine, into the indole ring can significantly influence the biological activity of the resulting compounds. nih.gov Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced pharmacological effects. nih.govnih.gov Specifically, the position and type of halogen on the indole scaffold are critical factors in determining the compound's activity. nih.gov For example, chlorination at the C5 position of the indole ring has been shown to be a key feature in various biologically active molecules, contributing to their potency and efficacy. nih.gov The strategic placement of chlorine atoms can lead to improved interactions with biological targets, making halogenated indoles valuable candidates for drug development. nih.govnih.gov

Historical Context of 5-Chloroindole-3-carboxaldehyde Research

Research into this compound has evolved from the broader investigation of indole chemistry. Initially, indole was isolated from the treatment of indigo (B80030) dye with oleum. ijrpc.com Over time, the focus shifted to the synthesis and biological evaluation of various indole derivatives. The Vilsmeier-Haack reaction is a common method for the synthesis of indole-3-aldehydes, including the chlorinated analogue. A typical synthesis of this compound involves the reaction of 5-chloroindole (B142107) with phosphorus oxychloride and dimethylformamide. chemicalbook.com This specific compound has been recognized as a valuable intermediate for creating more complex molecules with potential therapeutic applications. chemimpex.comchembk.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant, with a strong focus on its application in medicinal chemistry and materials science. chemimpex.com It is actively being used as a starting material for the synthesis of novel compounds with potential anticancer and neuroprotective properties. chemimpex.comnih.gov Researchers are exploring its use in the development of fluorescent probes for biological imaging, which are crucial tools in drug discovery. chemimpex.com Future directions include the development of more efficient and environmentally friendly methods for its synthesis and the expansion of its applications in creating new therapeutic agents and functional materials. acs.orgresearchgate.net The continued investigation of its derivatives is expected to yield new insights into the treatment of various diseases. nih.gov

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEXOIGXNYITQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383642 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-01-0 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloroindole 3 Carboxaldehyde and Its Derivatives

Direct Synthesis Approaches to 5-Chloroindole-3-carboxaldehyde

The direct introduction of a formyl group onto the 5-chloroindole (B142107) scaffold is the most common route to obtaining this compound. Several methods exist for this transformation, with the Vilsmeier-Haack reaction being the most prominent.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. nrochemistry.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comname-reaction.comijpcbs.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. nrochemistry.com

Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring attacks the iminium ion, leading to the formation of an intermediate that, upon aqueous work-up, hydrolyzes to yield the final aryl aldehyde. organic-chemistry.orgname-reaction.com

For substituted indoles, this reaction is regioselective, with formylation occurring preferentially at the C-3 position due to the electronic properties of the indole ring system. chemistrysteps.com In the context of 5-chloroindole systems, the Vilsmeier-Haack reaction provides an efficient route to this compound. A specific patented method involves reacting 4-chloro-2-methyl-aniline with a pre-formed Vilsmeier reagent. The reaction proceeds at elevated temperatures (85-90 °C) for several hours, and after basification, the product is precipitated and filtered, achieving high yields. google.com

| Starting Material | Reagents | Conditions | Yield |

| 4-chloro-2-methyl-aniline | Vilsmeier Reagent (from DMF/POCl₃) | 85°C, 5 hours | 90% google.com |

| 5-chloroindole | POCl₃, DMF | 0°C to 40°C | 59% chemicalbook.com |

While the Vilsmeier-Haack reaction is prevalent, other classical formylation methods exist, including the Reimer–Tiemann, Rieche, Duff, and Gattermann–Koch reactions. acs.org However, these traditional approaches often have significant drawbacks, such as requiring harsh reaction conditions (e.g., high temperatures or strong bases) and utilizing environmentally hazardous reagents like chloroform (CHCl₃). acs.org

To overcome these limitations, modern chemistry has seen the development of milder and more functional-group-tolerant formylation strategies. acs.org These advanced methodologies include:

Thermochemical, electrochemical, and photochemical methods. acs.org

Use of alternative formylating agents: A variety of reagents have been successfully employed for the C-3 formylation of indoles, including trimethyl orthoformate (often with a BF₃·OEt₂ catalyst), dimethyl sulfoxide, formaldehyde (B43269), and glyoxylic acid. acs.org These newer methods represent a move towards more practical, efficient, and cost-effective synthesis of formylindoles. acs.org

The most direct precursor for the synthesis of this compound is 5-chloroindole itself. A common procedure involves the Vilsmeier-Haack formylation of this substrate.

In a typical laboratory-scale synthesis, phosphorus oxychloride (or a similar reagent like phosphorus trichloride) is added dropwise to chilled DMF (0 °C) to generate the Vilsmeier reagent. chemicalbook.com A solution of 5-chloroindole in DMF is then slowly added to this mixture. After the addition is complete, the reaction mixture is heated (e.g., to 40-50 °C) for a period to ensure the reaction goes to completion. chemicalbook.com The work-up procedure involves pouring the reaction mixture into ice water to precipitate the product, which is then collected by filtration. chemicalbook.com Further purification by recrystallization from a suitable solvent, such as methanol (B129727), yields the final this compound product. chemicalbook.com This method has been reported to produce the target compound with a yield of 59%. chemicalbook.com

Derivatization Strategies Utilizing the Aldehyde Functionality

The aldehyde group at the C-3 position of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatizations are crucial for building more complex molecules and exploring their potential applications.

One of the most fundamental reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). nih.govresearchgate.netgoogle.com This reaction is a cornerstone of medicinal and synthetic chemistry. When the amine is a hydrazine (B178648) or a substituted hydrazine, the resulting Schiff base is known as a hydrazone. nih.govnih.gov These compounds are noted for their diverse pharmacological potential. nih.gov The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N) of the imine or hydrazone. nih.gov

The reaction of this compound with various hydrazines and hydrazides provides access to a diverse library of hydrazone derivatives. The synthesis generally involves heating the aldehyde with the corresponding hydrazine or hydrazide in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.govmdpi.com

Phenyl Hydrazine Derivatives: The reaction with phenylhydrazine yields the corresponding phenylhydrazone, a class of compounds that has been investigated for various biological activities.

Isonicotinoyl Hydrazones: Condensation with isonicotinic hydrazide (isoniazid) produces this compound isonicotinoyl hydrazine. chemicalbook.com This involves the reaction of the indole aldehyde with the terminal nitrogen of the hydrazide group of isoniazid. nih.gov

Aroylhydrazones: A variety of aroylhydrazones can be synthesized by reacting this compound with different aroylhydrazides (also known as benzoic acid hydrazides). researchgate.net This strategy allows for the introduction of various substituted aromatic rings into the final molecule.

The table below summarizes several hydrazone derivatives prepared from this compound.

| Hydrazine/Hydrazide Reactant | Resulting Hydrazone Derivative |

| Isonicotinic hydrazide | This compound isonicotinoyl hydrazine chemicalbook.com |

| Benzoylhydrazide | 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone researchgate.net |

| 3-Chlorobenzoylhydrazide | This compound 3-chlorobenzoylhydrazone |

| 4-Nitrobenzoylhydrazide | This compound 4-nitrobenzoylhydrazone |

| 3-Methylbenzoylhydrazide | This compound 3-methylbenzoylhydrazone |

| 4-Methylbenzoylhydrazide | This compound 4-methylbenzoylhydrazone |

Schiff Base Formation with Amines and Hydrazines

Formation of Imine-based Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and related nucleophiles to form imine derivatives, also known as Schiff bases. A notable example is the formation of hydrazones through reaction with various hydrazides. This reaction is typically carried out by refluxing the aldehyde with the desired hydrazine derivative in a suitable solvent such as ethanol.

For instance, a series of indole-based aryl(aroyl)hydrazone analogs have been synthesized by the Schiff base formation reaction. This straightforward condensation provides a modular approach to a library of derivatives with diverse substitution patterns on the hydrazone moiety nih.gov. Specific examples of hydrazone derivatives prepared from this compound include:

this compound isonicotinoyl hydrazine nih.govsigmaaldrich.com

2′-[(5-chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide nih.govsigmaaldrich.com

this compound 3-chlorobenzoylhydrazone nih.gov

this compound 4-nitrobenzoylhydrazone nih.gov

this compound 3-methylbenzoylhydrazone nih.gov

this compound 4-methylbenzoylhydrazone nih.gov

These reactions highlight the utility of this compound in generating diverse molecular structures through the formation of the C=N bond characteristic of imines.

Oxidation Reactions to Carboxylic Acids (e.g., 5-chloroindole-3-carboxylic acid)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 5-chloroindole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many complex indole derivatives, as the carboxylic acid functionality can be further modified, for example, through amide bond formation. A common method for this oxidation involves the use of an oxidizing agent such as potassium permanganate or silver oxide. The resulting 5-chloroindole-3-carboxylic acid is a valuable intermediate in its own right.

Reductive Amination for Nitrogen-Substituted Derivatives

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is readily applicable to this compound for the synthesis of a wide range of nitrogen-substituted derivatives. This one-pot reaction typically involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be utilized.

The scope of the amine component is broad, allowing for the introduction of diverse alkyl and aryl substituents at the nitrogen atom. This methodology provides a direct route to secondary and tertiary amines derived from the this compound scaffold. For instance, the reaction of this compound with a primary amine in the presence of a suitable reducing agent will yield a secondary amine, while reaction with a secondary amine will produce a tertiary amine. This reaction is a cornerstone in the synthesis of complex molecules due to its efficiency and the wide availability of amine starting materials.

Knoevenagel and Wittig Condensations for Alkene Formation

The aldehyde functionality of this compound serves as an excellent electrophile for carbon-carbon bond-forming reactions such as the Knoevenagel and Wittig condensations, leading to the formation of various alkene derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, which is a compound possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates, malononitrile). The reaction is typically catalyzed by a weak base, such as an amine or its salt. The initial adduct undergoes dehydration to yield a stable α,β-unsaturated product. This methodology provides a straightforward route to 3-(2-substituted-vinyl)-1H-indoles, where the substituent is determined by the choice of the active methylene compound.

Wittig Reaction: The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. A key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond.

A study has reported the use of a Wittig reaction to synthesize (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylate from a derivative of this compound. In this synthesis, the aldehyde was treated with methoxymethyl)triphenylphosphonium chloride in the presence of potassium tert-butoxide in dry THF to yield the desired vinyl ether intermediate researchgate.net. This demonstrates the applicability of the Wittig reaction for the elaboration of the 3-position of the 5-chloroindole scaffold.

Cyclization Reactions to Form Heteroaromatic Compounds (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

This compound is a valuable precursor for the synthesis of various fused and appended heteroaromatic compounds. The aldehyde group, often in concert with the indole nitrogen or after further functionalization, participates in cyclization reactions to construct five- and six-membered heterocyclic rings.

Oxazoles: The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) d-nb.infobeilstein-journals.org. This reaction proceeds via the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring. Applying this methodology to this compound would be expected to yield 5-chloro-3-(oxazol-5-yl)-1H-indole.

Thiazoles: Thiazole rings can be constructed from aldehydes through various synthetic routes. One common approach involves the Hantzsch thiazole synthesis, which typically utilizes an α-haloketone and a thioamide. While not a direct cyclization of the aldehyde itself, derivatives of this compound can be converted to suitable precursors for thiazole synthesis.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. In this reaction, this compound can serve as the aldehyde component, reacting with a substituted or unsubstituted o-phenylenediamine under acidic or oxidative conditions to form a 2-(5-chloro-1H-indol-3-yl)-1H-benzo[d]imidazole derivative. This reaction proceeds through the initial formation of a Schiff base, followed by cyclization and aromatization.

Isoindazoles: The synthesis of isoindazoles from aldehyde precursors is less common. However, derivatization of the aldehyde to a hydrazone, followed by oxidative cyclization, could potentially lead to the formation of an isoindazole ring fused to another ring system. Specific examples starting from this compound are not prevalent in the literature, but the general reactivity patterns of indole derivatives suggest that such transformations could be explored.

Conversion to Secondary Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol, which can then be further transformed. However, the direct conversion to a secondary alcohol would require the addition of a carbon nucleophile (e.g., a Grignard or organolithium reagent) to the aldehyde, followed by an aqueous workup. This would yield a secondary alcohol of the type (5-chloro-1H-indol-3-yl)(R)methanol, where R is the group from the organometallic reagent.

The reduction of the aldehyde to the corresponding primary alcohol, (5-chloro-1H-indol-3-yl)methanol, is a straightforward transformation typically achieved with reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

The synthesis of secondary amines can be achieved through reductive amination, as detailed in section 2.2.3. This one-pot procedure involving the reaction of this compound with a primary amine and a reducing agent is a highly efficient method for preparing N-substituted (5-chloro-1H-indol-3-yl)methanamines. The choice of the primary amine determines the substituent on the nitrogen of the resulting secondary amine.

Synthesis of Related Indole-Based Scaffolds from this compound

This compound is not only a precursor for a variety of derivatives but also a starting material for the construction of more complex indole-based scaffolds. These reactions often involve multi-step sequences or multicomponent reactions that build upon the existing indole framework.

One important class of compounds that can be synthesized are bis(indolyl)methanes . These molecules are formed through the electrophilic substitution of two equivalents of an indole with one equivalent of an aldehyde, typically under acidic conditions nih.govalliedacademies.organalis.com.my. In this context, this compound can react with other indole derivatives to produce unsymmetrical bis(indolyl)methanes.

Furthermore, the aldehyde can be transformed into a tryptamine derivative, a key precursor for the synthesis of β-carbolines via the Pictet-Spengler reaction researchgate.netljmu.ac.ukumn.edu. This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While this compound itself would not be the tryptamine component, it could be used to generate a tryptamine through a multi-step synthesis, which could then be reacted with another aldehyde to form a β-carboline.

The synthesis of carbazoles , which are tricyclic aromatic compounds containing a fused benzene (B151609), pyrrole (B145914), and another benzene ring, can also be envisioned starting from indole derivatives. While direct conversion from this compound is not a standard transformation, the indole nucleus serves as a key component in various carbazole syntheses, such as those involving Diels-Alder reactions of in-situ generated vinylindoles. The aldehyde group could be used to generate such a vinylindole through a Wittig-type reaction.

Another important scaffold that has been synthesized from derivatives of 5-chloroindole is the pyrrolo[3,4-b]indol-3-one system. A recent study detailed the synthesis of a series of these compounds, which are of interest for their potential biological activities umn.edu. The synthesis of these tricyclic structures often involves the elaboration of both the 2 and 3 positions of the indole ring, for which this compound can be a valuable starting material.

The following table summarizes some of the key transformations of this compound and the resulting compound classes:

| Reaction Type | Reagents | Product Class |

| Imine Formation | Primary Amines, Hydrazines | Imines, Hydrazones |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acids |

| Reductive Amination | Amines, NaBH₄/NaBH₃CN | Secondary/Tertiary Amines |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compounds |

| Wittig Reaction | Phosphorus Ylides | Alkenes |

| Van Leusen Oxazole Synthesis | TosMIC, Base | 5-Substituted Oxazoles |

| Benzimidazole Synthesis | o-Phenylenediamines | 2-Substituted Benzimidazoles |

| Bis(indolyl)methane Synthesis | Indoles, Acid Catalyst | Bis(indolyl)methanes |

| Pyrrolo[3,4-b]indol-3-one Synthesis | Multi-step sequences | Pyrrolo[3,4-b]indol-3-ones |

Preparation of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles

A significant transformation of the indole scaffold involves its conversion to an indazole system. 1H-Indazole-3-carboxaldehydes are valuable intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors. A general and efficient method for this conversion is the nitrosation of indoles in a mildly acidic environment.

The reaction proceeds through a multi-step pathway initiated by the nitrosation at the C3 position of the indole ring. This is followed by an oxime formation, addition of water, and a ring-opening/ring-closing cascade to yield the final 1H-indazole-3-carboxaldehyde product. An optimized procedure involves the reverse addition of the indole substrate to the nitrosating mixture (e.g., sodium nitrite (B80452) and HCl in DMF/water) at 0 °C, followed by stirring at a temperature appropriate for the substrate's electronic properties. jk-sci.com

This method has proven effective for a range of substituted indoles. Indoles bearing halogen substituents at the 5- or 6-position, such as 5-chloroindole, provide the corresponding indazole derivatives in high yields. jk-sci.com The reaction conditions are adaptable; electron-rich indoles react at lower temperatures, while electron-deficient indoles may require heating to 80 °C for the conversion to complete. jk-sci.com This approach minimizes side reactions and provides a direct route to these important indazole intermediates. google.com

Table 1: Yields of 1H-Indazole-3-carboxaldehydes from Halogenated Indoles via Nitrosation Data sourced from optimized reverse-addition nitrosation procedures. jk-sci.com

| Starting Indole | Product | Yield (%) |

|---|---|---|

| 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96% |

| 5-Chloro-indole | 5-Chloro-1H-indazole-3-carboxaldehyde | 91% |

| 6-Chloro-indole | 6-Chloro-1H-indazole-3-carboxaldehyde | 78% |

| 6-Bromo-indole | 6-Bromo-1H-indazole-3-carboxaldehyde | 85% |

Synthesis of 5-Chloroindole-2-carboxamides and Related Analogs

While the primary focus is on the 3-carboxaldehyde, derivatives at the 2-position of the 5-chloroindole scaffold are also of significant interest, particularly in drug discovery. The synthesis of 5-chloroindole-2-carboxamides typically begins not with the 3-carboxaldehyde, but with the corresponding 5-chloroindole-2-carboxylic acid.

The standard and most widely used method for forming the amide bond is through a coupling reaction. This involves activating the carboxylic acid group of 5-chloroindole-2-carboxylic acid with a coupling agent, followed by the addition of a desired primary or secondary amine. Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with an additive like hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. This methodology allows for the synthesis of a diverse library of 5-chloroindole-2-carboxamide analogs by varying the amine component.

Synthesis of Indole-3-propionamide Derivatives

The aldehyde functional group of this compound serves as a versatile handle for chain extension. One such transformation is the synthesis of indole-3-propionamide derivatives. This is typically achieved through a two-step sequence involving a Knoevenagel condensation followed by a reduction.

In the first step, this compound is reacted with an active methylene compound, such as cyanoacetamide or malonamide, in the presence of a basic catalyst like piperidine or triethylamine. This Knoevenagel condensation reaction forms an α,β-unsaturated intermediate.

In the second step, the carbon-carbon double bond of the unsaturated intermediate is reduced. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This selectively reduces the alkene without affecting the aromatic indole ring or the amide functionality. If a nitrile group is present from the use of cyanoacetamide, it may also be reduced or hydrolyzed under different reaction conditions to yield the final propionamide (B166681) derivative.

Synthesis of 5-Chloroindole-3-carboxylic acid Derivatives

The conversion of the aldehyde group in this compound to a carboxylic acid is a fundamental oxidation reaction. This transformation is key to producing another class of important indole derivatives. Several standard laboratory methods are effective for this purpose.

One of the most reliable and widely used methods for oxidizing aldehydes to carboxylic acids, especially for substrates with other sensitive functional groups, is the Pinnick oxidation . This reaction utilizes sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions, typically buffered with a weak acid like sodium dihydrogen phosphate (NaH₂PO₄). wikipedia.orgnrochemistry.com A scavenger, such as 2-methyl-2-butene, is often added to quench the reactive hypochlorite byproduct, preventing unwanted side reactions. nrochemistry.com

Another effective, albeit more powerful, method is the Jones oxidation . This involves treating the aldehyde with Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.org The reaction is rapid and high-yielding, though the carcinogenic nature of chromium(VI) compounds has led to a preference for milder reagents like those used in the Pinnick oxidation. wikipedia.orgorganic-chemistry.org The aldehyde is oxidized to the corresponding carboxylic acid, with the progress of the reaction often indicated by a color change from orange to green as the Cr(VI) is reduced to Cr(III). alfa-chemistry.com

Synthetic Routes for Specific Intermediates (e.g., 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde)

Modification of the indole nitrogen (N1 position) is a common strategy to create derivatives with altered biological properties. The synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde is a prime example of N-acylation.

This intermediate can be prepared by reacting a starting indole-3-carboxaldehyde (B46971) with 2-chloroacetyl chloride in the presence of a base. A typical procedure involves dissolving the indole-3-carboxaldehyde in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and adding a tertiary amine base like triethylamine (Et₃N). The 2-chloroacetyl chloride is then added dropwise to the stirred solution. The reaction proceeds at room temperature, and after completion, the product is isolated by quenching the reaction with water and extracting with an organic solvent. This method provides the N-acylated product in high yield.

Reaction Mechanisms and Pathways

Understanding the mechanisms of key reactions is fundamental to optimizing conditions and predicting outcomes. The following section explores the mechanistic details of the Vilsmeier-Haack reaction, the primary method for synthesizing the parent compound, this compound.

Mechanistic Studies of Vilsmeier-Haack Reaction on 5-Chloroindole

The Vilsmeier-Haack reaction is the cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 5-chloroindole, to produce the corresponding aldehydes. The reaction utilizes a Vilsmeier reagent, which is prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). google.comsioc-journal.cn

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the phosphate group, resulting in the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This iminium ion is the key formylating agent in the reaction.

Electrophilic Aromatic Substitution: The indole ring is a highly electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. The C3 position of 5-chloroindole attacks the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the indole ring and forms a cationic sigma complex intermediate. Aromaticity is then restored by the deprotonation at the C3 position. The resulting intermediate is an iminium salt, which is stable until aqueous workup.

Hydrolysis: In the final step, the reaction mixture is treated with water. The iminium salt is hydrolyzed to yield the final product, this compound, along with dimethylamine and hydrochloric acid.

This reaction is highly regioselective for the C3 position of indoles due to the electronic nature of the heterocyclic ring system.

Mechanisms of Schiff Base Formation

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. researchgate.netijpbs.com The formation of a Schiff base from this compound involves a nucleophilic addition-elimination reaction.

The general mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine, or Schiff base. nih.gov This dehydration step is often the rate-limiting step of the reaction and can be catalyzed by either acid or base.

The reaction of this compound with various amine derivatives, such as hydrazines, is a common method to synthesize a range of Schiff base derivatives. researchgate.net For instance, the reaction with hydrazine derivatives (hydrazones) is a well-established application of this mechanism. nih.govcookechem.com At neutral pH, the rate-limiting step for hydrazone formation is typically the breakdown of the tetrahedral intermediate to eliminate water. nih.gov

Several Schiff base derivatives of this compound have been synthesized and characterized. cookechem.com

Table 1: Examples of Schiff Base Derivatives Prepared from this compound

| Reactant | Resulting Schiff Base Derivative |

|---|---|

| Isonicotinoyl hydrazine | This compound isonicotinoyl hydrazine cookechem.comsigmaaldrich.com |

| 2-(1H-indol-3-yl)acetohydrazide | 2′-[(5-chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide cookechem.comsigmaaldrich.com |

| 3-Chlorobenzoylhydrazine | This compound 3-chlorobenzoylhydrazone cookechem.com |

| 4-Nitrobenzoylhydrazine | This compound 4-nitrobenzoylhydrazone cookechem.com |

| 3-Methylbenzoylhydrazine | This compound 3-methylbenzoylhydrazone cookechem.com |

This table is generated based on data from cited research findings. cookechem.comsigmaaldrich.com

Understanding Oxidative and Reductive Transformations

The chemical reactivity of this compound extends to oxidative and reductive transformations, which target different functional groups within the molecule. The indole nucleus and the aldehyde group are the primary sites for these reactions.

Oxidative Transformations:

The aldehyde group (-CHO) at the C-3 position of the indole ring is susceptible to oxidation. Mild oxidizing agents can convert the aldehyde to a carboxylic acid. This transformation results in the formation of 5-Chloro-1H-indole-3-carboxylic acid. While specific studies detailing the oxidation of this compound are not prevalent in the provided search results, the oxidation of the parent indole-3-carboxaldehyde to indole-3-carboxylic acid is a known transformation. researchgate.net This suggests a similar reactivity pattern for its chloro-substituted derivative.

Reductive Transformations:

The aldehyde group can be readily reduced to a primary alcohol. This reduction converts this compound into (5-Chloro-1H-indol-3-yl)methanol, also known as 5-Chlorotryptophol. Common reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed for this type of transformation.

Additionally, under different conditions, the indole ring itself can be subject to reduction, although this generally requires more vigorous conditions than the reduction of the aldehyde group.

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagent Type | Starting Material | Product |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agent | This compound | 5-Chloro-1H-indole-3-carboxylic acid |

This table outlines expected transformations based on the fundamental reactivity of the functional groups present in the molecule.

Structure Activity Relationship Sar Studies of 5 Chloroindole 3 Carboxaldehyde Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of derivatives of 5-chloroindole-3-carboxaldehyde is highly sensitive to the nature and position of various substituents. Modifications on the indole (B1671886) nucleus, particularly at the halogen position and the nitrogen atom, as well as on attached side chains like hydrazones, have profound effects on activity.

In a series of 1H-indole-2-carboxamides designed as CB1 receptor allosteric modulators, structure-activity relationship studies revealed that the potency was enhanced by the presence of a chloro or fluoro group at the C5 position of the indole ring. nih.gov This highlights the beneficial role of a halogen at this specific position. Further studies on indole-5-propanoic acid derivatives as GPR40 agonists showed that while the core was different, the nature of the halogen on an attached phenyl ring was crucial. A derivative with an ortho-bromo substituent exhibited the highest agonistic activity, with an EC₅₀ value of 9.4 nM, which was significantly more potent than the meta-bromo equivalent. nih.gov While this finding is not directly on the indole ring itself, it underscores that the type of halogen (bromo vs. others) and its specific location are pivotal for optimizing biological interactions. The electron-rich nature of the indole ring makes its 3-position highly reactive to electrophilic substitution, and the presence of substituents on the benzene (B151609) portion of the indole, such as the 5-chloro group, modulates this reactivity and the potential for biological interactions. researchgate.netresearchgate.net

Hydrazone and hydrazide derivatives of this compound are a well-explored class of compounds with significant biological potential. The substitution pattern on the aryl ring of the hydrazone or hydrazide moiety plays a crucial role in determining the biological activity.

In studies of indole-based arylhydrazones as antiplatelet agents, substituted phenylhydrazones of indole-3-carboxaldehyde (B46971) showed promising activity. nih.gov Specifically, one of the most potent derivatives featured a 4-chlorobenzoylhydrazone moiety attached to the indole-3-carboxaldehyde core. nih.govresearchgate.net The synthesis of various indole-3-carboxaldehyde hydrazones has been a common strategy to generate compounds with a range of biological activities, including antimicrobial and urease inhibitory effects. researchgate.netscirp.org

For instance, a series of indole acylhydrazone derivatives were evaluated for their ability to inhibit platelet aggregation. The results indicated that the nature of the substituent on the aryl ring was critical for potency. nih.gov A summary of the antiplatelet activity for a selection of indole-3-carboxaldehyde hydrazone derivatives is presented below.

| Compound | Aryl Hydrazone/Hydrazide Moiety | Biological Activity | Reference |

|---|---|---|---|

| Compound 1i | 4-Chlorophenylhydrazone | Most potent antiplatelet agent in the series, with an IC50 comparable to indomethacin (B1671933). | nih.gov |

| Compound 3m | (Structure with 3-substituted indole) | Showed 100% inhibition on platelet aggregation induced by collagen. | nih.gov |

| Compound 3i | (Structure with 3-substituted indole) | Caused 97% inhibition on platelet aggregation induced by arachidonic acid. | nih.gov |

| Compound 9 | N-substituted indole-3-carbaldehyde oxime | Potent urease inhibitory activity (IC50 = 0.0345 ± 0.0008 mM). | mdpi.com |

Alkylation or arylation at the N-1 position of the indole ring is a common strategy to modify the biological profile of indole derivatives. The introduction of a substituent at this position can alter the molecule's steric and electronic properties, as well as its ability to act as a hydrogen bond donor. researchgate.net

The N-alkylation of primary amines is a fundamental process in organic synthesis that can significantly alter the solubility, stability, and biological activity of the parent molecule. nih.gov For indole derivatives, this modification can lead to enhanced potency. For example, studies on N-benzyl-indole derivatives revealed that those also bearing a 5-bromo substitution possessed enhanced potency as pp60(c-Src) tyrosine kinase inhibitors. researchgate.net The synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has yielded compounds with significant antimicrobial and anticancer activities. researchgate.net Specifically, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline displayed potent efficacy against ovarian cancer xenografts. researchgate.net

The N-alkylation of indole-3-carboxaldehyde itself has been explored to create novel derivatives. mdpi.comnih.gov The introduction of groups at the indole nitrogen can lead to compounds with varied biological activities, including urease inhibition. mdpi.com The effect of N-substitution is highly dependent on the specific biological target and the nature of the substituent. For instance, while N-alkylation can be beneficial in some contexts, it can be detrimental in others, highlighting the complexity of SAR at this position.

The substitution pattern at the C3 and C5 positions of the indole ring is a cornerstone of the SAR for this class of compounds. The 3-position is typically where functional groups are introduced from the parent indole-3-carboxaldehyde, while the 5-position, occupied by a chlorine atom in the parent compound of this article, is crucial for modulating electronic properties and providing a key interaction point.

The indole unit is a key building block for a vast number of biologically active compounds, and the introduction of different groups can lead to a wide array of activities, including antimicrobial, antitumor, and anti-inflammatory effects. scirp.orgchula.ac.th SAR studies on 1H-indole-2-carboxamides found that activity was enhanced by the presence of short alkyl groups at the C3 position and a chloro or fluoro group at the C5 position. nih.gov This underscores the synergistic effect of substitutions at both positions.

In the context of bis-indole derivatives acting as HIV-1 fusion inhibitors, the point of linkage on the indole ring was critical. Altering the connection from a 6-6' linkage to a 5-6', 6-5', or 5-5' linkage resulted in reduced activity, demonstrating the importance of the substitution position for maintaining the optimal molecular shape for biological activity. nih.gov The 3-position of indole is the most electron-rich and readily undergoes electrophilic substitution, making it a common site for derivatization to explore SAR. researchgate.net

Correlation Between Physicochemical Parameters and Bioactivities

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a crucial parameter that influences a drug's ability to cross biological membranes via passive diffusion. nih.gov For a compound to reach its intracellular target, it must effectively permeate cell membranes.

Studies on novel N-methylsulfonyl-indole derivatives found that the target compounds exhibited high to moderate membrane permeability, with calculated logP values ranging from 0.74 to 3.13, which is within the acceptable range for drug-likeness (typically logP < 5). nih.gov Quantitative structure-activity relationship (QSAR) studies frequently employ lipophilicity as a key descriptor to model biological activity. ijnrd.org Such studies aim to establish a mathematical relationship between the chemical structure and biological activity, where lipophilicity often emerges as a significant factor. neliti.comresearchgate.net

However, the relationship between lipophilicity and bioactivity is not always linear. While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues, which can reduce efficacy and increase toxicity. In an investigation of indole derivatives of betulin, while a high correlation was found between experimental and theoretical lipophilicity values, there was a lack of correlation with anticancer activity for that specific series. nih.gov This indicates that while lipophilicity is a critical parameter, it must be balanced with other properties to achieve the desired biological effect.

Electronic Effects of Substituents

The electronic properties of substituents on the indole ring system are a determining factor in the biological efficacy of this compound derivatives. The chlorine atom at the 5-position is an electron-withdrawing group, which has been found to be important for certain biological activities, such as antimitotic effects in related 2-phenylindole-3-carbaldehyde derivatives. nih.gov

Studies on analogous indole-3-carboxaldehyde derivatives have provided further insights:

Electron-Donating Groups (EDGs): The introduction of an electron-donating group, such as a methoxy (B1213986) (-OCH₃) group, on the aromatic system has been shown to enhance antioxidant activity in some indole analogues. derpharmachemica.com

Electron-Withdrawing Groups (EWGs): Conversely, the presence of a strong electron-withdrawing group like a nitro (-NO₂) group can result in slightly lower, though still significant, activity compared to an EDG in the same position. derpharmachemica.com

Computational studies support these experimental findings, indicating that theoretical models can effectively predict the excited-state properties of substituted indoles, particularly when the substituent is an electron-withdrawing group. nih.gov The excited states of these molecules have been shown to correlate well with their electrophilicity, which can influence their reactivity and interaction with biological macromolecules. nih.gov

Steric Hindrance and Molecular Conformation

Beyond electronic effects, the size, shape, and three-dimensional arrangement of atoms—collectively known as steric factors—play a crucial role in the activity of these derivatives. The molecular conformation determines how well the compound can fit into the binding site of a target protein or enzyme.

In QSAR studies of similar 2-phenylindole-3-carbaldehyde derivatives, steric parameters were identified as significant contributors to their antimitotic activity. nih.gov Specifically, the presence of bulky substituents along a particular axis of the molecule was found to be an important factor. nih.gov This suggests that for a derivative to be active, it must possess a specific size and shape to achieve optimal orientation and interaction within the receptor's binding pocket. Excessive steric bulk can also be detrimental, potentially hindering the molecule from accessing the active site.

Pharmacophore Modeling and Computational Approaches in SAR

Modern drug discovery heavily relies on computational methods to rationalize SAR and predict the activity of novel compounds. Pharmacophore modeling, QSAR, and molecular docking are integral to understanding the interactions of this compound derivatives at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR represents a computational and statistical approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of 2-phenylindole-3-carbaldehyde derivatives with antimitotic properties, QSAR modeling revealed that their activity was influenced by several key factors. nih.gov The models showed the importance of electrostatic potential charges of atoms, increased molecular surface area, and specific substitutions, including the presence of a chlorine atom. nih.gov These analyses help quantify the impact of different physicochemical properties, allowing researchers to prioritize synthetic targets with a higher probability of success. While these studies were not performed on this compound itself, the findings for the closely related indole-3-carbaldehyde core provide a strong basis for understanding its SAR.

Molecular Modeling and Docking Studies to Elucidate Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method provides a detailed view of the binding interactions that stabilize the complex.

Several studies have employed molecular docking to understand how indole-3-carboxaldehyde derivatives interact with enzyme active sites.

Urease Inhibition: In a study of N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors, molecular docking was used to investigate binding interactions with the active site of the Helicobacter pylori urease enzyme. mdpi.com The results showed that the derivatives could effectively bind within the active site, providing a structural basis for their observed inhibitory activity. mdpi.com

EGFR Inhibition: Docking studies on different 5-chloro-indole derivatives were carried out to predict their binding interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net

HLGP Inhibition: In the investigation of indole-2-carboxamide derivatives, molecular docking and 3D-QSAR calculations were used to probe interactions with human liver glycogen (B147801) phosphorylase (HLGP), revealing important aspects of the inhibitor's conformation and hydrogen bonding patterns. nih.gov

The insights from these docking studies are invaluable for guiding the rational design of new derivatives with improved binding affinity and specificity.

Computational Studies for Enzyme Inhibition and Protein Interactions

Computational studies extend beyond simple docking to provide a more comprehensive understanding of enzyme inhibition and protein-ligand interactions. These methods can predict binding free energies, identify key amino acid residues involved in the interaction, and even uncover novel binding sites.

For instance, computational analyses of indole-2-carboxamide derivatives led to the identification of a new allosteric binding site on the HLGP enzyme, which was crucial for explaining the potent inhibitory activity of certain compounds. nih.gov The presence of a chloroindole moiety was found to have a direct, positive effect on inhibitory activity. nih.gov

In the case of indole-3-carbaldehyde oxime derivatives targeting the urease enzyme, computational studies were performed for all synthesized compounds to compare their binding interactions within the active site to the standard inhibitor, thiourea. mdpi.com The in silico results corroborated the in vitro findings, confirming the ability of the indole oxime scaffold to serve as a lead structure for potent urease inhibitors. mdpi.com The table below summarizes the inhibitory concentration (IC₅₀) of select derivatives from this study.

| Compound | Description | Urease Inhibitory Activity (IC₅₀) in mM |

|---|---|---|

| Compound 8 | N-substituted indole-3-carbaldehyde oxime derivative | 0.0516 ± 0.0035 |

| Compound 9 | N-substituted indole-3-carbaldehyde oxime derivative | 0.0345 ± 0.0008 |

| Thiourea | Standard Inhibitor | 0.2387 ± 0.0048 |

Biological and Pharmacological Activities of 5 Chloroindole 3 Carboxaldehyde and Its Derivatives

Antioxidant Activity and Mechanisms

Derivatives of 5-Chloroindole-3-carboxaldehyde have demonstrated significant potential as antioxidants through various in vitro assays. These studies highlight their ability to neutralize harmful free radicals and inhibit oxidative processes.

Hydrazide/hydrazone derivatives synthesized from this compound have shown potent free radical scavenging capabilities. nih.gov In studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, nearly all tested compounds exhibited strong activity, with IC50 values ranging from 2 to 60 μM. nih.gov This indicates a high efficiency in donating a hydrogen atom or electron to neutralize the DPPH radical.

Furthermore, in superoxide (B77818) radical scavenging assays, ten of the synthesized 5-chloroindole (B142107) derivatives displayed a strong inhibitory effect. nih.gov This activity is crucial as superoxide radicals are precursors to other more reactive oxygen species in biological systems. The broad-spectrum radical scavenging suggests that these derivatives can effectively counteract various forms of oxidative stress.

Table 1: Antioxidant Activity of this compound Derivatives

This table summarizes the free radical scavenging activity of hydrazide/hydrazone derivatives of this compound.

| Assay Type | Activity Level | IC50 Values | Source(s) |

| DPPH Radical Scavenging | Strong | 2 - 60 μM | nih.gov |

| Superoxide Radical Scavenging | Strong | Not specified | nih.gov |

The same series of 5-chloroindole hydrazide/hydrazone derivatives were also evaluated for their ability to inhibit lipid peroxidation (LP). nih.gov Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to cell damage. The derivatives showed significant inhibitory activity in LP assays, highlighting their potential to protect cell membranes from oxidative destruction. nih.govmdpi.com This cytoprotective effect is a critical aspect of their antioxidant profile. nih.gov Studies on the related compound, indole-3-carbinol, also confirm that indole (B1671886) derivatives can inhibit the formation of thiobarbituric acid-reactive material, a marker of lipid oxidation, in a dose-dependent manner. nih.gov

When compared with well-known standard antioxidants, the derivatives of this compound hold their own. The in vitro antioxidant activities of the synthesized 5-chloroindole hydrazide/hydrazone derivatives were investigated against Melatonin (MLT) and Butylated hydroxytoluene (BHT). nih.gov Melatonin, itself an indoleamine, is recognized as a potent free radical scavenger and broad-spectrum antioxidant. nih.govmdpi.com The derivatives demonstrated strong scavenging activity, with some showing potency comparable to these standards in DPPH and superoxide radical scavenging assays. nih.gov In other studies, different indole derivatives have shown antioxidant efficacy similar to that of ascorbic acid or kaempferol. researchgate.net

The antioxidant capacity of these compounds is fundamentally linked to the chemical nature of the indole ring. nih.gov The indole nucleus is an electron-rich aromatic system, which allows it to function effectively as an electron donor. nih.gov This property is central to its ability to scavenge free radicals. The mechanism is believed to involve either a single electron transfer (SET) from the nitrogen atom or a hydrogen atom transfer (HAT) from the N-H group, which results in the formation of a resonance-stabilized indolyl radical. nih.govnih.gov This stable radical is less likely to propagate the oxidative chain reaction. The introduction of an imine group in the side chain of the synthesized derivatives may further enhance the stability of the indole molecule by aiding in the delocalization of electrons, contributing to their high free radical scavenging activity. nih.gov

Antimicrobial and Antifungal Activities

Beyond their antioxidant effects, this compound and its derivatives have been investigated for their ability to combat microbial pathogens.

Research has demonstrated the efficacy of halogenated indoles against various bacteria. Specifically, chloroindoles have shown significant antibacterial and antibiofilm activities against the food-borne pathogen Vibrio parahaemolyticus. nih.gov In a study evaluating 16 halogenated indoles, 5-chloroindole exhibited a potent antibacterial effect, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. frontiersin.orgnih.gov This activity is attributed to the presence and position of the chlorine atom on the indole ring, which is thought to interfere with bacterial membrane development. frontiersin.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have further revealed that a chloro or bromo substitution at the 5th position of the indole is essential for effectively inhibiting the growth of V. parahaemolyticus. nih.gov

While direct studies on this compound against Streptococcus pyogenes are limited, research on related derivatives provides insight into their broader antibacterial potential. A semicarbazone derivative, 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, was tested against a panel of bacteria. It showed inhibitory activity against the Gram-positive bacteria Staphylococcus aureus (MIC = 150 μg/mL) and Bacillus subtilis (MIC = 150 μg/mL). doaj.orgproquest.com Many indole derivatives have been found to be more effective against Gram-positive than Gram-negative bacteria. scirp.org

Table 2: Antibacterial Activity of 5-Chloroindole and Its Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for 5-chloroindole and a derivative against various bacterial pathogens.

| Compound | Pathogen | MIC (μg/mL) | Source(s) |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | frontiersin.orgnih.gov |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | doaj.orgproquest.com |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | doaj.orgproquest.com |

Antifungal Properties (e.g., against Fusarium solani)

Derivatives of indole-3-carboxaldehyde (B46971) have demonstrated notable antifungal capabilities, particularly against the plant pathogenic fungus Fusarium solani. Research has shown that indole-3-carboxaldehyde can effectively inhibit the growth of F. solani, with a reported half-maximal effective concentration (EC50) of 59.563 μg/mL. mdpi.com In greenhouse pot experiments, this compound has shown efficacy in controlling the disease caused by this pathogen. mdpi.comresearchgate.net

The introduction of halogen substituents, such as chlorine or bromine, at the 5-position of the indole ring in related 3-indolyl-3-hydroxy oxindole (B195798) derivatives has been found to be crucial for enhancing antifungal activity. nih.gov For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have exhibited superior antifungal activity against Rhizoctonia solani when compared to commercial fungicides. nih.gov While a broad spectrum of indole-3-aldehyde hydrazide and hydrazone derivatives have shown activity against various microbes, their specific efficacy can vary based on the substitutions made to the core structure. researchgate.net

Table 1: Antifungal Activity of Indole-3-carboxaldehyde against Fusarium solani

| Parameter | Value | Reference |

| EC50 | 59.563 μg/mL | mdpi.com |

Inhibition of Biofilm Formation

Biofilm formation, a critical factor in microbial resistance and persistence, has been shown to be significantly inhibited by chloroindole derivatives. For example, 4-chloroindole (B13527) and 7-chloroindole (B1661978) have demonstrated potent antibiofilm properties against Vibrio parahaemolyticus. nih.gov Specifically, 4-chloroindole at a concentration of 20 μg/mL was found to reduce biofilm formation by over 80%. nih.gov Similarly, 5-chloroindole has shown dose-dependent inhibition of biofilm formation in E. coli. cuny.edu

Studies on uropathogenic Escherichia coli (UPEC) revealed that 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.gov These compounds also hindered motility and other virulence factors essential for biofilm development. nih.gov Furthermore, some 5-nitrofuran-triazole conjugates have been identified as effective inhibitors of biofilm formation, with one compound exhibiting an IC50 value as low as 0.8 μg/ml against the resistant strain MRSA. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

A significant area of research for indole derivatives has been in the development of novel antitubercular agents. Several studies have highlighted the potential of indole-based compounds against Mycobacterium tuberculosis. For instance, novel indole-2-carboxamides have been designed and synthesized, with some compounds showing potent activity against both drug-sensitive (H37Rv) and drug-resistant strains of M. tuberculosis. chemrxiv.orgjohnshopkins.edu The mechanism of action for many of these compounds is believed to be the inhibition of MmpL3, a crucial transporter of mycolic acids required for the formation of the mycobacterial cell wall. nih.gov

Structure-activity relationship (SAR) studies on N-phenylindole derivatives have led to the discovery of compounds with very low minimum inhibitory concentrations (MIC), with some reaching as low as 0.0625 μg/mL against the Mtb H37Rv strain. mdpi.com Additionally, 1-substituted indole-3-carboxaldehyde thiosemicarbazones have been evaluated for their anti-mycobacterial activity, with certain substitutions leading to highly potent and selective inhibition. nih.gov

Table 2: Antitubercular Activity of Selected Indole Derivatives against M. tuberculosis H37Rv

| Compound Type | Potent Compound Example | MIC (μg/mL) | Reference |

| N-phenylindole derivative | Compound 45 | 0.0625 | mdpi.com |

| N-phenylindole derivative | Compound 58 | 0.125 | mdpi.com |

| Indole-2-carboxamide | Compound 26 | 0.012 (μM) | johnshopkins.edu |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Damage)

The antimicrobial effects of indole derivatives are often attributed to their ability to disrupt the integrity of the bacterial cell membrane. Studies on indole-3-carboxaldehyde against F. solani have revealed that the compound induces the disintegration of the mitochondrial double membrane and causes separation of the cell wall. mdpi.com This leads to a decrease in the mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS), ultimately resulting in fungal cell death. mdpi.com

Similarly, α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to disrupt the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is suggested to be a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of existing antibiotics. nih.gov Chloroindoles have also been observed to cause visible damage to the cell membrane of V. parahaemolyticus. nih.gov

Antiplatelet and Antithrombotic Effects

Inhibition of Platelet Aggregation Induced by various Agonists (e.g., Arachidonic Acid, ADP, Collagen)

Derivatives of this compound have demonstrated significant antiplatelet activity by inhibiting platelet aggregation induced by various agonists. Phenylhydrazone derivatives of indole-3-carboxaldehyde, in particular, have shown marked inhibitory effects against platelet aggregation induced by arachidonic acid (AA). researchgate.net

Furthermore, N-substituted indole carbohydrazide (B1668358) derivatives have been synthesized and evaluated, with some compounds showing potent inhibition of platelet aggregation induced by AA and collagen. nih.gov For instance, certain 2-substituted and 3-substituted indole derivatives exhibited 100% inhibition of platelet aggregation at a concentration of 1 mM when induced by AA or collagen, respectively. nih.gov The antiplatelet action of these compounds is often linked to the modulation of the arachidonic acid cascade. nih.gov

Comparison with Standard Antiplatelet Drugs (e.g., Indomethacin)

In the evaluation of their antiplatelet potential, indole derivatives have been compared to established antiplatelet drugs like indomethacin (B1671933) and aspirin. Some phenylhydrazone derivatives of indole-3-carboxaldehyde exhibited inhibitory activity against arachidonic acid-induced platelet aggregation with IC50 values comparable to that of indomethacin. researchgate.net

Similarly, certain N-substituted indole carbohydrazide derivatives have shown antiplatelet aggregation effects that are comparable to standard drugs. nih.gov The development of new anti-inflammatory and analgesic agents analogous to indomethacin has also been a focus, with some newly synthesized indoline (B122111) derivatives showing promising results. nih.gov

Table 3: Comparison of Antiplatelet Activity of Indole Derivatives with Standard Drugs

| Compound Type | Agonist | Activity | Comparison to Standard | Reference |

| Indole-3-carboxaldehyde phenylhydrazone | Arachidonic Acid | IC50 comparable to indomethacin | Comparable | researchgate.net |

| N-substituted indole carbohydrazide | AA, Collagen | Potent inhibition | Comparable to standard drugs | nih.gov |

Enzyme Inhibition and Receptor Modulation

This compound and its derivatives have demonstrated a range of biological activities through the inhibition of specific enzymes and modulation of receptor functions. These interactions are pivotal in the context of various disease states, including diabetic complications, neurological disorders, and infectious diseases.

Cannabinoid Receptor 1 (CB1) Binding and Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor predominantly expressed in the central nervous system. It is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. frontiersin.org Allosteric modulators of the CB1 receptor are compounds that bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind. unc.eduresearchgate.net These modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of orthosteric ligands. unc.edu

Several derivatives of 5-chloroindole have been identified as allosteric modulators of the CB1 receptor. For example, compounds such as Org27569, Org27759, and Org29647, which are 5-substituted indole-2-carboxamides, have been shown to act as allosteric modulators. unc.edunih.gov Specifically, these compounds can increase the binding of CB1 receptor agonists while acting as antagonists in functional assays. nih.gov Structure-activity relationship studies on 1H-indole-2-carboxamides have revealed that a chloro or fluoro group at the C5 position of the indole ring can enhance the modulatory potency at the CB1 receptor. unc.edu The 5-chloroindole scaffold has been recognized as a promising starting point for developing allosteric modulators. unc.edu Furthermore, studies on synthetic cannabinoids have explored chloroindole derivatives, indicating that the position of the chlorine atom on the indole ring can influence binding affinity to the CB1 receptor. mdpi.com

Table 2: 5-Chloroindole Derivatives as CB1 Receptor Allosteric Modulators

| Compound | Type of Modulation | Key Findings | Reference |

| Org27569 | Negative Allosteric Modulator | Increases agonist binding but antagonizes receptor function. | nih.gov |

| Substituted 1H-indole-2-carboxamides | Negative Allosteric Modulators | A chloro group at the C5 position enhances potency. | unc.edu |

| 5-Cl-MDMB-CHMICA | Synthetic Cannabinoid | Demonstrates binding affinity to the hCB1 receptor. | mdpi.com |

Inhibition of Histamine (B1213489) H1-receptor

The histamine H1 receptor is a G protein-coupled receptor that mediates the effects of histamine, a key player in allergic and inflammatory responses. mdpi.comresearchgate.net Antagonists of the H1 receptor are widely used in the treatment of allergic conditions such as rhinitis and urticaria. nih.gov

While direct evidence for this compound as a histamine H1-receptor inhibitor is not prominent in the provided search results, the broader class of indole-containing structures has been explored for this activity. Research into novel ligands for the human histamine H1 receptor has led to the development of pharmacophoric models to understand the structural requirements for binding. nih.gov These models often feature two aromatic rings and a basic nitrogen atom, which are structural elements that can be incorporated into indole derivatives. nih.gov The development of dual H1 and H2 receptor antagonists has also involved the synthesis of complex molecules that link different pharmacophoric moieties. mdpi.com This suggests that the indole scaffold, including chlorinated derivatives, could be a viable starting point for designing new H1-receptor antagonists.

Modulation of Kinase Activity

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Derivatives of 5-chloroindole have emerged as potent modulators of kinase activity. Specifically, various 5-chloro-indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives have been synthesized and shown to be potent inhibitors of the epidermal growth factor receptor (EGFR), including its wild-type (EGFRWT) and mutant (EGFRT790M) forms. nih.govmdpi.com For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited excellent inhibitory activity against EGFRT790M, with IC50 values in the nanomolar range, comparable to the approved drug osimertinib. nih.gov Similarly, novel 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibition of both EGFRT790M and BRAFV600E, another key kinase in cancer pathways. mdpi.com These findings underscore the potential of the 5-chloroindole scaffold in the development of targeted cancer therapies.

Table 3: Kinase Inhibition by 5-Chloroindole Derivatives

| Compound Class | Target Kinase(s) | Key Findings | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT, EGFRT790M | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |

| 5-chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | Potent dual inhibitors with some derivatives being more potent than erlotinib (B232). | mdpi.com |

Inhibition of HLGP, HIV-1, and Renin

The search for novel therapeutic agents has led to the investigation of this compound and its derivatives against various other enzymatic and viral targets.

HIV-1 Inhibition: Derivatives of 5-chloroindole have shown significant potential as inhibitors of the human immunodeficiency virus type 1 (HIV-1). A notable example is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, which acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). nih.gov This compound demonstrates potent inhibition of both wild-type and mutant forms of the RT enzyme. nih.gov Additionally, other N-arylsulfonyl-3-acetylindole derivatives have been synthesized and evaluated as HIV-1 inhibitors, with some compounds showing significant anti-HIV-1 activity. researchgate.net Furthermore, a series of substituted indole-3-carbaldehydes were designed as potential dual inhibitors of HIV-1 integrase and reverse transcriptase, with one compound showing promising activity against both enzymes. indiandrugsonline.org

HLGP and Renin Inhibition: There is no specific information in the provided search results regarding the inhibition of Human Leukocyte Elastase (HLGP) or Renin by this compound or its derivatives.

Table 4: Anti-HIV-1 Activity of 5-Chloroindole Derivatives

| Compound | Target | Key Findings | Reference |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Potent inhibitor of wild-type and mutant RT. | nih.gov |

| N-arylsulfonyl-3-acetylindoles | HIV-1 | Several compounds exhibited significant anti-HIV-1 activity. | researchgate.net |

| Substituted indole-3-carbaldehydes | HIV-1 Integrase and Reverse Transcriptase | One compound identified as a potential dual inhibitor. | indiandrugsonline.org |

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory potential of this compound and its derivatives is an area of growing interest. Inflammation is a complex biological response implicated in a wide range of diseases.

Indole derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, the inhibition of nitric oxide synthase and NF-κB, key players in the inflammatory process, has been demonstrated for 2-arylindole derivatives. rsc.org Specifically, 2-phenylindole-3-carboxaldehyde oxime derivatives exhibited strong inhibitory activity against nitrite (B80452) production and NF-κB. rsc.org While not directly focused on this compound, these findings suggest that the indole-3-carboxaldehyde moiety is a valuable pharmacophore for developing anti-inflammatory agents.

Furthermore, indole-3-carboxaldehyde itself, a related compound, has been shown to have immunomodulatory effects, such as triggering systemic immune responses in plants. mdpi.com This suggests that indole aldehydes may have broader effects on the immune system that warrant further investigation.

Inhibition of NLRP3 Inflammasome Activation

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when abnormally activated, contributes significantly to intestinal inflammation. mdpi.comfrontiersin.org Research has demonstrated that Indole-3-carboxaldehyde (IAld) inhibits the activation of the NLRP3 inflammasome in intestinal epithelial cells. mdpi.comnih.govnih.gov This inhibition prevents the excessive release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are known to drive inflammatory processes and damage tissue. mdpi.com The mechanism is tied to the activation of the AhR pathway, which subsequently blocks the NF-κB/NLRP3 inflammatory signaling cascade. mdpi.comnih.gov This action highlights IAld as a negative regulator of NLRP3 inflammasome activation, suggesting a therapeutic target for inflammatory diseases. nih.gov

Reduction of Reactive Oxygen Species (ROS) Production in Inflammatory Contexts